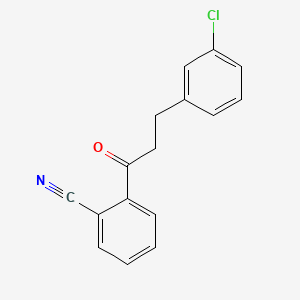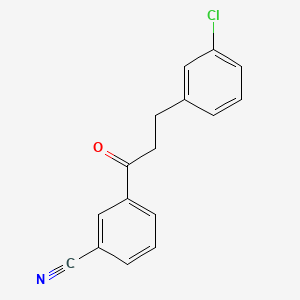
4'-Bromo-2'-fluoro-3-(3-fluorophenyl)propiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step processes, including halogenation, coupling reactions, and the use of intermediates like diazonium salts. For instance, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involves nitration, chlorination, N-alkylation, reduction, and condensation steps . Similarly, the synthesis of 4-bromo-2-fluorobiphenyl is achieved through diazotization and coupling reactions, with optimization of reaction conditions to improve yield . These methods could potentially be adapted for the synthesis of "4'-Bromo-2'-fluoro-3-(3-fluorophenyl)propiophenone" by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds is characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For example, the structure of a bromo-fluoro substituted Schiff-base molecule was determined using single-crystal X-ray diffraction and further analyzed using DFT methods . The molecular electrostatic potential, Fukui function, and natural bond orbital analyses provide insights into the electronic properties and reactivity of the molecule . These techniques and analyses could be applied to determine the molecular structure and electronic properties of "4'-Bromo-2'-fluoro-3-(3-fluorophenyl)propiophenone."
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of the compounds similar to "4'-Bromo-2'-fluoro-3-(3-fluorophenyl)propiophenone." However, the presence of bromo and fluoro substituents suggests that these compounds could participate in further substitution reactions, such as Suzuki coupling, due to the presence of an active halogen . The reactivity of these substituents could be explored in the context of synthesizing more complex molecules or modifying the compound's properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include thermal and oxidative stability, as well as proton conductivity, which are important for applications such as polymeric electrolyte membranes in fuel cells . The spectroscopic properties, such as UV-Vis and NMR spectra, provide information on the electronic transitions and the chemical environment of the atoms within the molecule . These properties are crucial for understanding the behavior of the compound under different conditions and for potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
- A study by Gevorgyan et al. (1989) explored the synthesis and biological activities of hydrochlorides of α-amino-α-H(phenyl)-(3-fluoro-4-methoxy)acetophenones, which are related to 4'-Bromo-2'-fluoro-3-(3-fluorophenyl)propiophenone. They investigated local anesthetic and anti-inflammatory activities through reactions of related bromo- and fluoro-acetophenones with various amines (Gevorgyan et al., 1989).
Electrooptical Properties and Material Science
- Gray and Kelly (1981) studied laterally substituted alkylphenyl bicyclo octane-1-carboxylates, focusing on the introduction of various substituents including fluoro and bromo. This research is significant for understanding the electrooptical properties of materials related to 4'-Bromo-2'-fluoro-3-(3-fluorophenyl)propiophenone, particularly for their potential in liquid crystal displays (Gray & Kelly, 1981).
Polymer Synthesis and Characterization
- Kharas et al. (2016) synthesized novel copolymers of styrene, incorporating halogen and alkoxy ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates. This study contributes to the understanding of the polymerization and material properties of compounds structurally similar to 4'-Bromo-2'-fluoro-3-(3-fluorophenyl)propiophenone (Kharas et al., 2016).
Synthesis and Application in Organic Chemistry
- Jagadhani et al. (2015) focused on the synthesis and characterization of fluorinated benzothiazepines and pyrazolines derived from 4-Bromo-2-fluorobenzaldehyde, which is closely related to the compound . This research aids in understanding the synthetic routes and applications of such fluorinated compounds in organic chemistry (Jagadhani et al., 2015).
Conjugated Polythiophenes and Electronics
- Gohier et al. (2013) investigated 3-Fluoro-4-hexylthiophene as a building block for tuning the electronic properties of conjugated polythiophenes. This research is relevant for understanding how fluorophenyl groups, similar to those in 4'-Bromo-2'-fluoro-3-(3-fluorophenyl)propiophenone, can be used to modify electronic properties of polymeric materials (Gohier et al., 2013).
Eigenschaften
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-(3-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrF2O/c16-11-5-6-13(14(18)9-11)15(19)7-4-10-2-1-3-12(17)8-10/h1-3,5-6,8-9H,4,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZDFDXTUPWKKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCC(=O)C2=C(C=C(C=C2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644543 |
Source


|
| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromo-2'-fluoro-3-(3-fluorophenyl)propiophenone | |
CAS RN |
898767-47-0 |
Source


|
| Record name | 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-(3-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














